7-(4-HYDROXYPHENYL)-2-(3-HYDROXYPROPYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
7-(4-HYDROXYPHENYL)-2-(3-HYDROXYPROPYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-HYDROXYPHENYL)-2-(3-HYDROXYPROPYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines, aldehydes, and other reagents that facilitate the formation of the triazolopyrimidine core. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, purification steps, and quality control measures are crucial to ensure the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the triazolopyrimidine ring or other functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazolopyrimidines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of 7-(4-HYDROXYPHENYL)-2-(3-HYDROXYPROPYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE would depend on its interaction with biological targets.
Medicine
In medicine, compounds like this one are explored for their therapeutic potential. They may be investigated for their ability to modulate specific biological pathways, offering new avenues for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and other applications where their unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 7-(4-HYDROXYPHENYL)-2-(3-HYDROXYPROPYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
7-(4-HYDROXYPHENYL)-2-(3-HYDROXYPROPYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE: shares structural similarities with other triazolopyrimidines, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents and their positions on the triazolopyrimidine core
Properties
IUPAC Name |
7-(4-hydroxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-14-20(22(31)25-17-6-3-4-7-18(17)32-2)21(15-9-11-16(30)12-10-15)28-23(24-14)26-19(27-28)8-5-13-29/h3-4,6-7,9-12,21,29-30H,5,8,13H2,1-2H3,(H,25,31)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNOFDLJUSZSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=C(C=C3)O)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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